Methyl N-formyl-a-(trifluoromethyl)phenylalaninate
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Overview
Description
Methyl N-formyl-a-(trifluoromethyl)phenylalaninate is a synthetic compound with the molecular formula C12H12F3NO3 and a molecular weight of 275.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-formyl-a-(trifluoromethyl)phenylalaninate typically involves the reaction of phenylalanine derivatives with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the trifluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-formyl-a-(trifluoromethyl)phenylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl N-formyl-a-(trifluoromethyl)phenylalaninate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl N-formyl-a-(trifluoromethyl)phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property enables the compound to modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Trifluoromethylphenylalanine: Another phenylalanine derivative with a trifluoromethyl group.
Methyl N-formylphenylalaninate: Lacks the trifluoromethyl group but shares a similar core structure.
Uniqueness
Methyl N-formyl-a-(trifluoromethyl)phenylalaninate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C12H12F3NO3 |
---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
methyl (2S)-2-benzyl-3,3,3-trifluoro-2-formamidopropanoate |
InChI |
InChI=1S/C12H12F3NO3/c1-19-10(18)11(16-8-17,12(13,14)15)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
OTYGDCNQTCVVGV-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@@](CC1=CC=CC=C1)(C(F)(F)F)NC=O |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)(C(F)(F)F)NC=O |
Origin of Product |
United States |
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